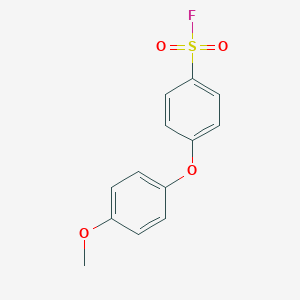

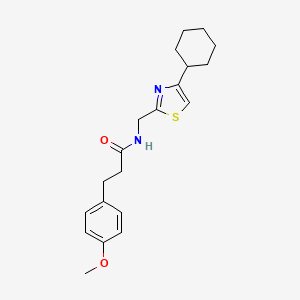

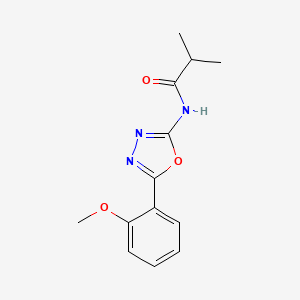

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Among various synthetic techniques in use for isoxazole synthesis, most methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .

Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Scientific Research Applications

Antimicrobial Evaluation

Isoxazole-substituted 1,3,4-oxadiazoles, including structures similar to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide, have been synthesized and evaluated for antimicrobial properties. Compounds within this class demonstrated significant activity against both bacterial and fungal strains, highlighting their potential as antimicrobial agents (Marri et al., 2018).

Antiprotozoal Agents

Newer quinoxaline-oxadiazole hybrids, sharing a similar core structure, have shown promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting potential applications in treating infections caused by these microorganisms (Patel et al., 2017).

Anticancer Activities

1,3,4-Oxadiazole derivatives, akin to the queried compound, have been investigated for their anticancer properties. Studies have shown that these compounds inhibit the growth of cancer cells, offering a pathway for developing new anticancer drugs (Panchal et al., 2020).

Anti-inflammatory and Antithrombotic Effects

1,3,4-Oxadiazole derivatives have been evaluated for their anti-inflammatory and anti-thrombotic effects, indicating their potential in treating inflammatory conditions and preventing thrombosis (Basra et al., 2019).

Synthesis of Corrosion Inhibitors

Some derivatives have been synthesized and assessed as corrosion inhibitors, demonstrating their application in protecting materials from corrosion (Yıldırım et al., 2008).

Anticonvulsant Evaluation

Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, sharing structural features with the compound , have shown significant anticonvulsant activities, suggesting their utility in managing seizure disorders (Nath et al., 2021).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as isoxazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making them potential targets for therapeutic intervention.

Mode of Action

Isoxazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities exhibited by isoxazole derivatives , it can be inferred that the compound may affect multiple biochemical pathways. These could include pathways related to inflammation, viral replication, cancer progression, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

The wide range of biological activities exhibited by isoxazole derivatives suggests that the compound may have diverse molecular and cellular effects, potentially including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have shown potent binding activities with certain proteins . For instance, N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives have exhibited potent binding activities with BRD4, a protein that plays a key role in the regulation of gene transcription .

Cellular Effects

Similar compounds have shown remarkable anti-proliferative activity against certain cells . For example, certain derivatives have shown anti-proliferative activity against MV4-11 cells, a human acute myeloid leukemia cell line .

Molecular Mechanism

Similar compounds have been found to inhibit the expression levels of oncogenes including c-Myc and CDK6 in MV4-11 cells .

properties

IUPAC Name |

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O3/c1-4(12)9-7-11-10-6(13-7)5-2-3-8-14-5/h2-3H,1H3,(H,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJKYOPYEVOTFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(O1)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

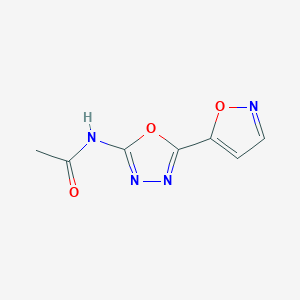

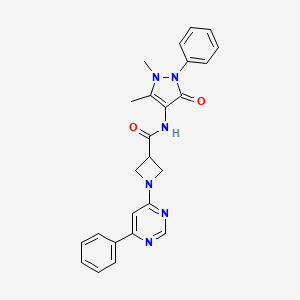

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2500415.png)

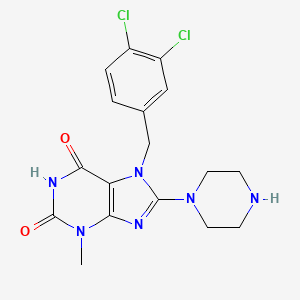

![butyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B2500418.png)

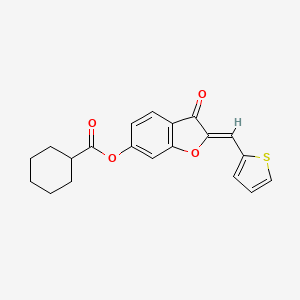

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2500424.png)

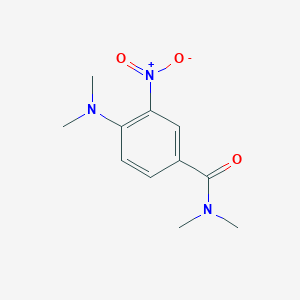

![(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide](/img/structure/B2500427.png)

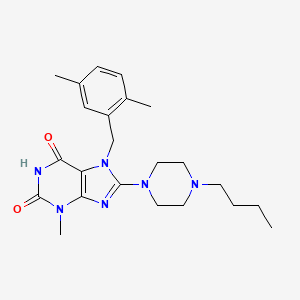

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2500428.png)

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide](/img/structure/B2500432.png)